molecular formula C36H42NO2PS B6290434 (R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide CAS No. 2162939-92-4

(R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

Cat. No.: B6290434
CAS No.: 2162939-92-4
M. Wt: 583.8 g/mol
InChI Key: FXSQXRAOWAARAD-NYQVQDRLSA-N
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Description

®-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phosphanyl group and a xanthene backbone, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine

Its ability to interact with biological molecules can be harnessed to develop new therapeutic agents .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of ®-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and proteins, to modulate their activity. The specific pathways involved depend on the nature of the metal ion and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide lies in its combination of a phosphanyl group, a xanthene backbone, and a sulfinamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSQXRAOWAARAD-NYQVQDRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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